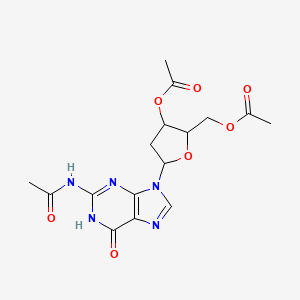
3',5',n2-Tri-O-acetyl-2'-deoxyguanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,5’,N2-Tri-O-acetyl-2’-deoxyguanosine is a chemically modified nucleoside, specifically a protected form of 2’-deoxyguanosine. It is often used in research and industrial applications due to its stability and reactivity. The compound has the molecular formula C16H19N5O7 and a molecular weight of 393.35 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’,N2-Tri-O-acetyl-2’-deoxyguanosine typically involves the acetylation of 2’-deoxyguanosine. This process includes the use of acetic anhydride and a base such as pyridine to facilitate the reaction. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl groups at the 3’ and 5’ positions, as well as the amino group at the N2 position .
Industrial Production Methods
In an industrial setting, the production of 3’,5’,N2-Tri-O-acetyl-2’-deoxyguanosine follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3’,5’,N2-Tri-O-acetyl-2’-deoxyguanosine undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be removed through hydrolysis, yielding 2’-deoxyguanosine.
Oxidation: The compound can be oxidized to form different derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using acidic or basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Various nucleophiles can be used to replace the acetyl groups.
Major Products Formed
Hydrolysis: 2’-deoxyguanosine.
Oxidation: Oxidized derivatives of 2’-deoxyguanosine.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
3’,5’,N2-Tri-O-acetyl-2’-deoxyguanosine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Antiviral Research: The compound is used in the development of antiviral drugs, especially for hepatitis B and C.
Biochemical Studies: It serves as a substrate in enzymatic reactions to study the mechanisms of nucleoside metabolism.
Drug Development: The compound is used in the synthesis of nucleoside analogs for therapeutic purposes.
Mechanism of Action
The mechanism of action of 3’,5’,N2-Tri-O-acetyl-2’-deoxyguanosine involves its conversion to 2’-deoxyguanosine through hydrolysis. The deprotected nucleoside can then participate in various biochemical pathways, including DNA synthesis and repair. The acetyl groups provide stability and protect the nucleoside from premature degradation .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyguanosine: The unprotected form of the nucleoside.
3’,5’-Di-O-acetyl-2’-deoxyguanosine: A partially protected form with acetyl groups only at the 3’ and 5’ positions.
N2-Acetyl-2’-deoxyguanosine: A form with an acetyl group only at the N2 position.
Uniqueness
3’,5’,N2-Tri-O-acetyl-2’-deoxyguanosine is unique due to its complete protection of the hydroxyl and amino groups, which enhances its stability and reactivity. This makes it particularly useful in synthetic and biochemical applications where selective deprotection is required .
Properties
Molecular Formula |
C16H19N5O7 |
|---|---|
Molecular Weight |
393.35 g/mol |
IUPAC Name |
[5-(2-acetamido-6-oxo-1H-purin-9-yl)-3-acetyloxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H19N5O7/c1-7(22)18-16-19-14-13(15(25)20-16)17-6-21(14)12-4-10(27-9(3)24)11(28-12)5-26-8(2)23/h6,10-12H,4-5H2,1-3H3,(H2,18,19,20,22,25) |
InChI Key |
RCOVGEMUNRNWBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


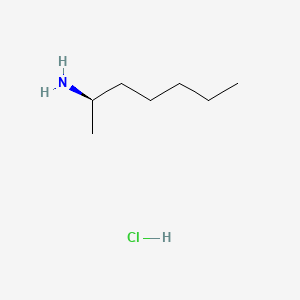
![(8-Bromoimidazo[1,2-a]pyridin-6-yl)methanol](/img/structure/B12286607.png)
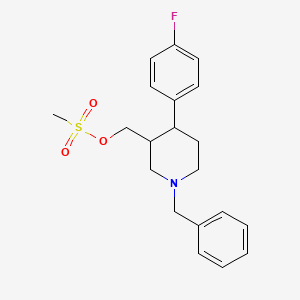
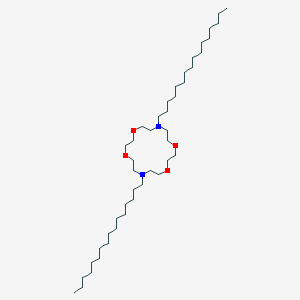
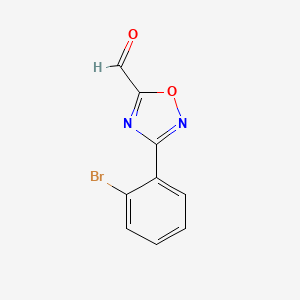
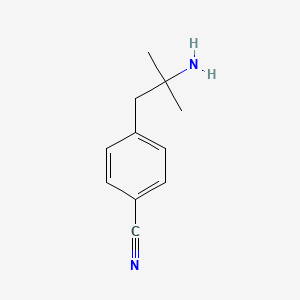
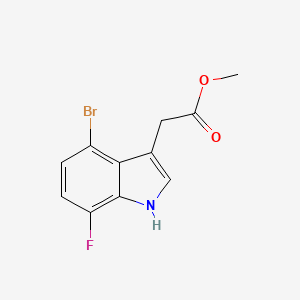
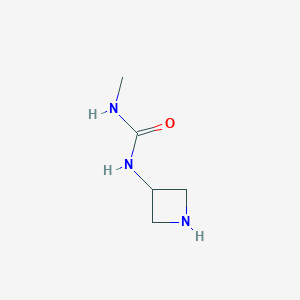
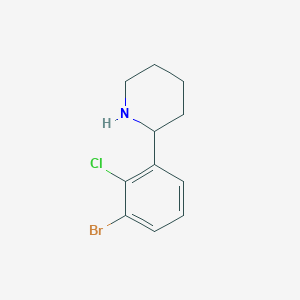

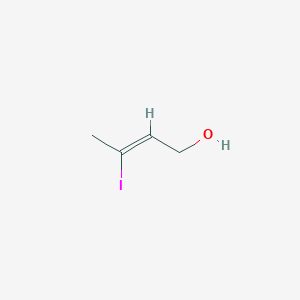


![N-[[(5S)-3-[4-[(2-Hydroxyethyl)amino]phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide (Linezolid Impurity)](/img/structure/B12286679.png)
